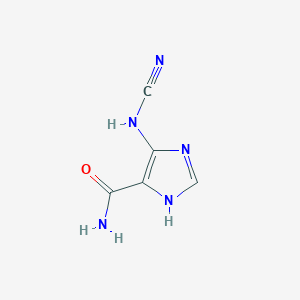

4-Cyanamido-1H-imidazole-5-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H5N5O |

|---|---|

Molecular Weight |

151.13 g/mol |

IUPAC Name |

4-(cyanoamino)-1H-imidazole-5-carboxamide |

InChI |

InChI=1S/C5H5N5O/c6-1-8-5-3(4(7)11)9-2-10-5/h2,8H,(H2,7,11)(H,9,10) |

InChI Key |

JMANBFXSKULPOG-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C(N1)C(=O)N)NC#N |

Origin of Product |

United States |

Synthetic Methodologies for Imidazole Carboxamide Scaffolds

De Novo Synthesis of the Imidazole (B134444) Ring System

The de novo synthesis of the imidazole ring is a fundamental aspect of obtaining substituted imidazole carboxamides. Various methodologies have been developed to construct this five-membered heterocyclic core, often allowing for the introduction of desired substituents at specific positions.

Cyclization Reactions from Linear Precursors

A common and effective method for imidazole synthesis involves the cyclization of open-chain precursors. One of the key starting materials for the synthesis of 4,5-disubstituted imidazoles is diaminomaleonitrile (B72808) (DAMN). For instance, the synthesis of 4,5-dicyanoimidazole (B129182), a crucial precursor for the target compound, is typically achieved through the reaction of diaminomaleonitrile with triethyl orthoformate. quimicaorganica.org This reaction facilitates the formation of the imidazole ring with cyano groups at the 4 and 5 positions.

Another approach involves the condensation of α-dicarbonyl compounds with aldehydes and ammonia, a variation of the well-known Debus synthesis. For example, 4,5-disubstituted imidazoles can be synthesized from 1,2-diketones and urotropine in the presence of ammonium (B1175870) acetate, often accelerated by microwave irradiation. organic-chemistry.org

Multi-Component Reactions for Imidazole Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical route to highly substituted imidazoles in a single step. These reactions combine three or more starting materials to form a complex product, minimizing the need for isolating intermediates. A prominent example is the synthesis of 1,2,4,5-tetrasubstituted imidazoles from a 1,2-diketone, an aldehyde, an amine, and ammonium acetate. quimicaorganica.org This one-pot synthesis is often catalyzed by various agents, including zeolites, to enhance efficiency and yield. quimicaorganica.org

Furthermore, MCRs involving aminomalononitrile (B1212270) have been utilized to produce 5-amino-1,2-disubstituted-1H-imidazole-4-carbonitriles. rsc.org These reactions demonstrate the versatility of MCRs in creating diverse imidazole derivatives.

Regioselective Synthesis Strategies

Controlling the position of substituents on the imidazole ring is a critical challenge in synthetic organic chemistry. Regioselective synthesis strategies aim to direct the formation of specific isomers. Metal-controlled synthesis has emerged as a powerful tool for achieving regioselectivity. For example, palladium-catalyzed ring-opening and heterocyclization of 2H-azirines can lead to the formation of trisubstituted imidazoles. researchgate.netresearchgate.net The choice of metal catalyst can be crucial in determining the final product, with silver catalysts, for instance, directing the reaction towards pyrrole (B145914) formation from the same starting materials. researchgate.netresearchgate.net

Computational studies have also shed light on the factors governing regioselectivity. In the synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides, the presence of a 2-hydroxyaryl group on a benzylidene imine precursor was found to direct the reaction pathway towards the formation of the imidazole derivative over other potential products. nih.govacs.orgnih.gov This self-assisted mechanism highlights how carefully chosen substituents can control the regiochemical outcome of a reaction.

Introduction of Carboxamide and Cyano Functionalities

Once the imidazole core is established, the next critical phase is the introduction and manipulation of the carboxamide and cyano groups to arrive at the target structure of 4-cyanamido-1H-imidazole-5-carboxamide.

Selective Hydrolysis of Nitrile Precursors (e.g., 4,5-Dicyanoimidazole to 4-Cyano-1H-imidazole-5-carboxamide)

The selective hydrolysis of one nitrile group in a dinitrile compound like 4,5-dicyanoimidazole is a key transformation. The hydrolysis of nitriles can proceed under either acidic or basic conditions to yield amides or carboxylic acids. smolecule.comnih.govdntb.gov.ua To achieve selective partial hydrolysis to a cyano-carboxamide, reaction conditions must be carefully controlled.

While a direct and high-yield selective hydrolysis of 4,5-dicyanoimidazole to 4-cyano-1H-imidazole-5-carboxamide is not extensively detailed in readily available literature, the principles of nitrile hydrolysis suggest that milder reaction conditions, such as using a weaker acid or base and controlling the reaction time and temperature, would favor the formation of the mono-amide over the di-acid or di-amide. Enzymatic hydrolysis, using nitrilases or nitrile hydratases, also presents a powerful method for achieving high selectivity in nitrile transformations, often yielding cyano-carboxamides from dinitriles under mild conditions. nih.gov

A related process has been documented in a patent describing the synthesis of 1H-4(5)-cyanoimidazole-5(4)-carboxamide from 4,5-dicyanoimidazole as an intermediate step in the production of other imidazole derivatives. google.com

Condensation Reactions for Carboxamide Formation

An alternative to the hydrolysis of a nitrile is the direct formation of the carboxamide group through condensation reactions. This typically involves reacting a carboxylic acid derivative of the imidazole with an amine. However, in the context of synthesizing this compound, a more plausible route involves the conversion of an amino group to a cyanamido group.

The synthesis of a cyanamido group can be achieved through the cyanation of an amino group. A common reagent for this transformation is cyanogen (B1215507) bromide (BrCN). nih.gov However, due to its toxicity, safer alternatives have been developed, such as N-chlorosuccinimide and Zn(CN)2, which can be used for the one-pot oxidation-cyanation of primary and secondary amines to form cyanamides. nih.gov Another approach involves the use of electrophilic cyanation reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). dntb.gov.ua

Therefore, a potential synthetic pathway to this compound could involve:

Synthesis of 4,5-dicyanoimidazole.

Selective hydrolysis to 4-cyano-1H-imidazole-5-carboxamide.

Reduction of the 4-cyano group to a 4-amino group, yielding 4-amino-1H-imidazole-5-carboxamide.

Cyanation of the 4-amino group to the desired this compound.

Data Tables

Table 1: Examples of Multi-Component Reactions for Imidazole Synthesis

| Reactants | Catalyst/Conditions | Product | Reference(s) |

| 1,2-Diketone, Aldehyde, Amine, Ammonium Acetate | ZSM-11 Zeolite, Solvent-free | 1,2,4,5-Tetrasubstituted Imidazole | quimicaorganica.org |

| Aminomalononitrile, Trimethyl Orthoacetate, Protected α-Amino Acids | Microwave, Triethylamine | 5-Amino-1,2-disubstituted-1H-imidazole-4-carbonitriles | rsc.org |

| Benzylidene Imines, Aromatic Aldehydes | Thermal Cyclization | 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides | nih.govacs.orgnih.gov |

Table 2: Reagents for the Cyanation of Amines

| Reagent | Key Features | Reference(s) |

| Cyanogen Bromide (BrCN) | Common, but toxic. | nih.gov |

| N-Chlorosuccinimide and Zn(CN)2 | One-pot oxidation-cyanation, avoids handling toxic cyanogen halides. | nih.gov |

| N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Electrophilic cyanating agent. | dntb.gov.ua |

Cyanation Strategies for Imidazole Scaffolds

The introduction of a cyano group onto an imidazole ring is a critical transformation in the synthesis of compounds like this compound. This process, known as cyanation, can be achieved through various synthetic routes.

One primary method for the synthesis of 4-cyano-1H-imidazole-5-carboxamide starts with 4,5-dicyanoimidazole. This approach involves the selective hydrolysis of one of the two cyano groups into a carboxamide functional group. The reaction is typically carried out in a strongly alkaline aqueous solution, which facilitates the selective conversion.

Alternatively, cyanation can be accomplished using cyanating agents. For instance, the synthesis of ribonucleoside 5'-monophosphates activated with imidazole utilizes cyanogen chloride, which is generated in situ from the reaction of a cyanide anion with hypochlorous acid. rsc.org This highlights a method where the cyano group is introduced through a reactive intermediate. rsc.org

Another strategy involves the use of metal-free reactions. For example, the reaction of α-azidoenones with substituted nitriles can form tri-substituted NH-imidazoles. rsc.org This method demonstrates the versatility of using nitriles as a source for the cyano group in the formation of the imidazole ring. rsc.org Furthermore, a novel synthesis of imidazoles involves the reaction between a cyanide ion and nitrones, proceeding through a cyano-imine intermediate. rsc.org

Copper-catalyzed reactions also present a viable route for cyanation. A copper-imidazole catalytic system can be employed for the cyanation of aryl bromides, indicating the potential for metal-mediated cross-coupling reactions to introduce cyano groups onto imidazole precursors. researchgate.net

A notable one-step process for preparing 4(5)-cyanoimidazole-5(4)-carboxyamide involves reacting diaminomaleonitrile with formic acid in an aromatic solvent. google.com This method is advantageous for its simplicity and high yield, making it suitable for industrial-scale production. google.com

The regioselective synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides has been achieved from 2-hydroxybenzylidene imines and aromatic aldehydes. nih.gov Computational studies have shown that the regioselectivity towards the imidazole product is driven by the 2-hydroxyaryl group. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount to maximize the yield and purity of this compound. Key factors that influence the outcome of the synthesis include the choice of solvent, temperature, and the use of catalysts and other reagents.

The selection of an appropriate solvent system and the control of temperature are critical for the successful synthesis of imidazole derivatives. The solubility of reactants and intermediates, as well as the reaction rate and selectivity, are heavily dependent on these parameters.

In the synthesis of imidazole carboxamides, the choice of solvent is crucial, especially when dealing with salts. youtube.com For instance, conducting a cyclocondensation in aqueous THF can lead to a high yield of the imidazole product because both the base and the amidine hydrochloride starting materials are more soluble than in anhydrous organic solvents. youtube.com The use of polar solvents like dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) has been studied for their influence on molecular interactions in solutions of imidazole derivatives. In these solvents, interactions between the solute and solvent molecules can lead to the formation of specific structures, which can be disrupted by thermal fluctuations.

Temperature plays a significant role in reaction kinetics and product stability. For many imidazole syntheses, optimal yields are achieved at temperatures ranging from 60–80°C to prevent decomposition of the product. However, some reactions may require higher temperatures, such as the synthesis of 1,4,5-trisubstituted imidazoles from α-aminoketones and formamide (B127407) in THF, which is conducted at 180°C. mdpi.com Conversely, lower temperatures can be used to control regioselectivity, as seen in the N-alkylation of imidazoles. youtube.com Studies have shown that an increase in temperature generally leads to an increase in kinetic energy and volume expansion, resulting in decreased density and viscosity of the reaction mixture.

The development of a one-pot synthesis for cyanoimidazoles highlighted the effects of temperature and pH on the reaction rate and selectivity. rsc.org By carefully monitoring the reaction, researchers were able to establish conditions that led to high yields of the desired product directly from the starting carbonyl-containing substrate. rsc.org

Catalysts and reagents are instrumental in directing the course of the synthesis of imidazole scaffolds, influencing both the rate and selectivity of the reactions.

Alkaline Mediums: A strongly alkaline aqueous medium is crucial for the selective hydrolysis of 4,5-dicyanoimidazole to 4-cyanoimidazole-5-carboxamide. The basic conditions facilitate the conversion of one of the cyano groups to a carboxamide. The use of bases like potassium carbonate is also common in cyclocondensation reactions to form imidazoles. youtube.com

Halogenating Agents: Halogenating agents such as N-bromosuccinimide (NBS) are used for the bromination of imidazoles. youtube.com This can be a key step in functionalizing the imidazole ring for further reactions. For example, a ketone oxidation employing catalytic HBr and DMSO, followed by imidazole condensation, can yield 2,4(5)-disubstituted imidazoles. organic-chemistry.org

Metal Catalysts: A wide range of metal catalysts are employed in imidazole synthesis. Copper catalysts, for instance, are used in the reaction of imidamides with carboxylic acids and in the N-arylation of imidazole with aryl iodides. rsc.orgnih.gov Iron catalysts have been used to promote the reaction between amidoximes and enones. rsc.org Heterogeneous catalysts, such as those based on iron, can be easily isolated and reused, which is a significant advantage in terms of sustainability and cost-effectiveness. rsc.org Zinc chloride (ZnCl2) has been shown to catalyze the [3+2] cycloaddition reaction of benzimidates and 2H-azirines to produce multisubstituted imidazoles under mild conditions. organic-chemistry.org

Other Reagents: Formic acid is a key reagent in a single-step synthesis of 4(5)-cyanoimidazole-5(4)-carboxyamide from diaminomaleonitrile. google.com This process is noted for being more economical for industrial-scale production compared to multi-step methods. google.com In some syntheses, oxidizing agents are necessary. For example, the addition of amidines to electron-deficient olefins in the presence of oxidants like oxygen, catalyzed by iron and iodine, can yield imidazoles. youtube.com

The following table summarizes the key reagents and their roles in the synthesis of imidazole carboxamide scaffolds:

| Reagent/Catalyst | Role in Synthesis |

| Strong Alkaline Medium | Selective hydrolysis of a cyano group to a carboxamide. |

| Potassium Carbonate | Base in cyclocondensation reactions. youtube.com |

| N-Bromosuccinimide (NBS) | Bromination of the imidazole ring for further functionalization. youtube.com |

| Hydrobromic Acid (HBr) | Catalyst in ketone oxidation prior to imidazole condensation. organic-chemistry.org |

| Copper Catalysts | Catalyze N-arylation and reactions of imidamides. rsc.orgnih.gov |

| Iron Catalysts | Promote reactions between amidoximes and enones; can be reused. rsc.org |

| Zinc Chloride (ZnCl2) | Catalyzes cycloaddition reactions under mild conditions. organic-chemistry.org |

| Formic Acid | Key reagent in a one-step synthesis from diaminomaleonitrile. google.com |

| Oxygen | Oxidant in the formation of imidazoles from amidines and olefins. youtube.com |

The transition from laboratory-scale synthesis to industrial production of this compound and related compounds presents a unique set of challenges and considerations. The primary goals of industrial scale-up are to ensure the process is safe, cost-effective, and environmentally sustainable while maintaining high product quality and yield.

One of the major hurdles in the industrial synthesis of certain imidazole derivatives is the handling of hazardous reagents. For example, the synthesis of the antitumor drug Temozolomide traditionally involved the isolation of the unstable and potentially explosive intermediate 5-diazo-1H-imidazole-4-carboxamide and the use of methylisocyanate, a highly toxic reagent that is difficult to handle and transport on an industrial scale. google.com Therefore, developing alternative synthetic routes that avoid such dangerous materials is a key consideration for industrial applications.

The use of reusable catalysts is also a significant advantage in industrial processes. Heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, reduce waste and catalyst cost. rsc.org For instance, iron-based catalysts have been shown to be reusable for multiple reaction cycles without a significant loss in product yield. rsc.org

Furthermore, the choice of solvent is not only important for reaction performance but also for environmental and safety reasons. The use of greener solvents and minimizing solvent quantities are key principles of green chemistry that are increasingly being incorporated into industrial processes.

Finally, robust process control and monitoring are essential for ensuring consistency and quality in large-scale production. Techniques for real-time reaction monitoring can help in optimizing reaction conditions and ensuring the process runs efficiently and safely. rsc.org

Reactivity and Transformational Chemistry of Imidazole Carboxamide Frameworks

Transformations Involving the Cyano Group

The cyano group (C≡N) in 4-cyanamido-1H-imidazole-5-carboxamide is a site of significant reactivity, participating in reduction, substitution, and cyclization reactions.

The cyano group can be reduced to a primary amine, a transformation that is fundamental in organic synthesis. This reduction converts the cyano group into an aminomethyl group. For this compound, this reaction would theoretically yield 4-(aminomethyl)-1H-imidazole-5-carboxamide.

However, a more documented reduction in the broader context of imidazole (B134444) chemistry involves the conversion of a nitrile to an amine, such as the transformation to 4-amino-1H-imidazole-5-carboxamide. acs.org This type of reduction is typically achieved using powerful reducing agents.

Detailed Research Findings: The reduction of nitriles to primary amines is a well-established transformation. researchgate.netrsc.org Common reagents for this purpose include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. The reaction with LiAlH₄ proceeds via nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an intermediate imine anion, which is then further reduced to the amine. researchgate.netrsc.org

| Reducing Agent | Product | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | A powerful, non-selective reducing agent. |

| Sodium Borohydride (NaBH₄) | Primary Amine | Generally less reactive than LiAlH₄, but can be effective. acs.org |

| Catalytic Hydrogenation (e.g., H₂/Pd, Pt, Ni) | Primary Amine | A common industrial method for nitrile reduction. |

The cyano group in certain aromatic and heterocyclic compounds can act as a leaving group and be displaced by various nucleophiles. This allows for the introduction of a range of functional groups onto the imidazole ring. While specific studies on this compound are not extensively detailed in this context, the general principles of nucleophilic substitution on nitriles are applicable. acs.org Such reactions can occur under either acidic or basic conditions, with the cyano group being replaced by nucleophiles like amines, alcohols, or thiols. acs.org

The nitrile functionality is a key participant in the synthesis of fused heterocyclic systems, most notably purines, which are structurally related to the imidazole core. The cyano group, along with the adjacent amino or amido group on the imidazole ring, can be involved in cyclization reactions to form a second ring.

Detailed Research Findings: A significant application of imidazole derivatives is in the synthesis of purines. Research has shown that related imidazole compounds can undergo cyclization to form the purine (B94841) skeleton. For instance, 5-amino-4-(cyanoformimidoyl)-1H-imidazole, a compound with a similar reactive arrangement, reacts with ketones to produce 6-carbamoyl-1,2-dihydropurines. rsc.org Another study demonstrates a pH-dependent, three-component reaction involving 5-aminoimidazole-4-carboxamide (B1664886) and 2-aminooxazole that leads to the formation of purine precursors. acs.org These examples highlight the potential of the cyano and carboxamide groups to act as synthons for building more complex heterocyclic structures like purines. researchgate.netmdpi.com

Transformations Involving the Carboxamide Group

The carboxamide group (-CONH₂) is another reactive center in the molecule, susceptible to hydrolysis and rearrangement reactions.

The carboxamide group can be hydrolyzed to a carboxylic acid under both acidic and basic conditions. This reaction involves the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon of the amide. While the synthesis of this compound can be achieved through the selective hydrolysis of a dicyanoimidazole precursor, the reverse reaction—hydrolysis of the carboxamide—is also a chemically plausible transformation. acs.org

Detailed Research Findings: Generally, amide hydrolysis requires heating with a strong acid or base. chemistrysteps.com

Acid-catalyzed hydrolysis: The amide is heated with a strong, non-nucleophilic acid (e.g., dilute sulfuric acid). The oxygen of the carbonyl is protonated, which increases the electrophilicity of the carbonyl carbon, facilitating the attack by water.

Base-catalyzed hydrolysis: The amide is heated with a strong base (e.g., sodium hydroxide). The hydroxide ion directly attacks the carbonyl carbon. This process, often called saponification, results in the formation of a carboxylate salt, which must be subsequently acidified to yield the carboxylic acid. chemistrysteps.comlibretexts.org

The Hofmann rearrangement is a significant reaction of primary amides that converts them into primary amines with one fewer carbon atom. mdpi.comnih.gov This reaction proceeds through an isocyanate intermediate. researchgate.net

Detailed Research Findings: It has been demonstrated that 4-cyano-1H-imidazole-5-carboxamide can undergo a Hofmann rearrangement. acs.org The reaction is typically carried out in a strongly alkaline aqueous solution with bromine. The carboxamide group is converted into an amine, yielding 5-amino-4-cyanoimidazole. acs.org This transformation is a key step in the synthesis of various other important imidazole derivatives.

Experimental Conditions for Hofmann Rearrangement: acs.org

| Reactant | Reagents | Product | Yield |

| 4-Cyano-1H-imidazole-5-carboxamide | 1. Br₂, NaOH (aq) 2. Heat | 5-Amino-4-cyanoimidazole | 21% |

This reaction underscores the utility of the carboxamide group as a handle for further functionalization of the imidazole ring through rearrangement chemistry.

Derivatization of the Amide Nitrogen

The amide functional group is a cornerstone in many biological and chemical systems. While direct derivatization studies on the amide nitrogen of this compound are not extensively documented, the general reactivity of amides suggests several potential transformations. The amide nitrogen can participate in reactions, though it is generally less nucleophilic than an amine.

One common method for derivatization involves the direct synthesis of amides from carboxylic acids using various reagents. For instance, urea (B33335) can serve as a nitrogen source in the presence of catalysts like imidazole to form primary and secondary amides from carboxylic acids. nih.govrsc.org This suggests that the amide group of the title compound could potentially be further functionalized, although the specific conditions for such a reaction would need to be determined.

In the context of related imidazole compounds, amide derivatives have been synthesized by condensing a carboxylic acid-containing imidazole with various amines using a condensing agent like phosphorus oxychloride. This highlights a potential pathway for modifying the carboxamide group of this compound.

Imidazole Ring Modifications and Aromatization

The imidazole ring is a versatile scaffold that can undergo various modifications. nih.gov These transformations can alter the electronic properties and biological activity of the resulting molecules.

Functionalization of Ring Nitrogen Atoms

The imidazole ring possesses two nitrogen atoms, one of which is protonated (pyrrole-type) and the other is unprotonated (pyridine-type). nih.gov The unprotonated nitrogen is generally more nucleophilic and susceptible to electrophilic attack. nih.gov

N-Arylation and N-Alkylation: The ring nitrogens can be functionalized through N-arylation or N-alkylation reactions. For example, N-arylimidazoles can be synthesized in the presence of a copper catalyst. nih.gov Similarly, alkylation can occur, and in some cases, this can lead to the formation of imidazolium (B1220033) salts, which are precursors to N-heterocyclic carbenes. wikipedia.org

Reaction with Aldehydes: The nitrogen atoms of the imidazole ring can react with aldehydes in multicomponent reactions, leading to the formation of more complex fused heterocyclic systems. nih.gov

| Reaction Type | Reagents/Catalysts | Product Type |

| N-Arylation | Aryl iodides, CuI, K3PO4 | N-Arylimidazoles |

| N-Alkylation | Alkyl halides | N-Alkylimidazoles/Imidazolium salts |

| Multicomponent Reaction | Aldehydes, Isocyanides | Fused Imidazo-Pyrazines |

Oxidative Transformations of the Imidazole Ring

The imidazole ring can be subject to oxidative transformations, which can lead to a variety of products depending on the oxidizing agent and reaction conditions.

Oxidation with Ascorbic Acid-Copper Ion System: The oxidation of the imidazole ring in histidine residues has been shown to be initiated by the addition of a hydroxyl radical at the C-2 position. nih.gov

Photo-oxidation: Some imidazole derivatives, such as lophine (2,4,5-triphenylimidazole), can undergo rapid photo-oxidation, a process that can be influenced by the substituents on the imidazole ring. rsc.org

Oxidative Ring Transformation: In some cases, oxidative conditions can lead to a rearrangement of the imidazole ring, as seen in the transformation of a purine to an imidazo[1,5-c]imidazole structure. acs.org

| Oxidizing System | Potential Outcome |

| Ascorbic acid-copper ion | Site-specific oxidation, potentially at C-2 |

| UV irradiation | Photo-oxidation |

| Chlorination-reductive dechlorination | Ring transformation |

Reductive Processes on the Imidazole Core

The reduction of the imidazole ring is also a possible transformation, although it is generally less common than oxidation due to the aromatic nature of the ring.

Electrochemical Reduction: Imidazolium cations can be electrochemically reduced to form imidazol-2-ylidenes, which are nucleophilic carbenes. researchgate.net This process involves the cleavage of a C-H bond at the 2-position of the imidazole ring. researchgate.net

CO2 Reduction: In an aqueous environment, imidazole can facilitate the electrochemical reduction of CO2 by capturing the gas and delivering it to an electrode surface. mdpi.com

Interconversion Between Isomeric Forms (e.g., 4-Cyano vs. 5-Cyano)

The interconversion between isomeric forms of substituted imidazoles is a known phenomenon. For this compound, this could potentially involve the migration of the cyano group between the 4 and 5 positions of the imidazole ring.

The synthesis of cyanated imidazoles can sometimes yield a mixture of isomers. For example, the reaction of 3-substituted imidazole 1-oxides with trimethylsilyl (B98337) cyanide can produce a mixture of 2-, 4-, and 5-cyanoimidazoles, with the product distribution being dependent on the reaction temperature and solvent polarity. nih.gov This suggests that under certain conditions, an equilibrium between the 4-cyano and 5-cyano isomers could exist.

Derivatization Strategies and Scaffold Diversification

Synthesis of Substituted Imidazole (B134444) Carboxamide Derivatives

The imidazole ring of 4-cyanamido-1H-imidazole-5-carboxamide is amenable to substitution at both its nitrogen and carbon atoms, allowing for the introduction of a wide array of functional groups.

N-substitution of the imidazole ring is a common strategy to modulate the physicochemical properties of the molecule, such as lipophilicity and hydrogen bonding capacity, which can significantly influence its biological profile. While direct N-alkylation of 2-azidobenzamide has been reported to sometimes yield unexpected benzotriazinones and quinazolinones, the N-alkylation of the related 2-azidobenzenesulfonamide (B1252160) with alkyl halides proceeds as expected. nih.gov For the this compound scaffold, N-substitution can be achieved through various synthetic methods, including reaction with alkyl halides, Michael addition to activated alkenes, or through more complex coupling reactions. These substitutions can introduce simple alkyl or aryl groups, as well as more complex moieties to probe specific interactions with biological targets.

The carbon atoms of the imidazole ring, particularly at the C2 and C4 positions (with the cyanamido and carboxamide groups at C4 and C5 respectively), represent key points for structural diversification. Direct C-H activation and arylation have emerged as powerful tools for the functionalization of imidazole scaffolds. Nickel-catalyzed C-H arylations and alkenylations of imidazoles with phenol (B47542) and enol derivatives have been successfully demonstrated. rsc.orgnagoya-u.ac.jp This method allows for the introduction of various aryl and alkenyl groups at the C2 position. Furthermore, photoinduced C-H arylation of 1,3-azoles using a copper/photoredox dual catalysis system provides another avenue for such modifications. rsc.org

The synthesis of the core scaffold itself often starts from precursors like 4,5-dicyanoimidazole (B129182), which undergoes selective hydrolysis to yield 4-cyano-1H-imidazole-5-carboxamide. Modification of the starting materials prior to cyclization can also be a viable strategy to introduce substituents at various positions of the imidazole ring.

Functionalization of Side Chains

The cyanamido and carboxamide side chains of the parent molecule are rich in chemical reactivity, providing opportunities for a variety of chemical transformations to generate diverse derivatives.

While direct examples for this compound are not extensively documented, the closely related 5-amino-1H-imidazole-4-carboxamide readily undergoes condensation with various aromatic aldehydes to form Schiff bases. This reaction typically proceeds by refluxing the amino-imidazole with the corresponding aldehyde in a suitable solvent like methanol. This approach allows for the introduction of a wide range of substituted aromatic and heteroaromatic rings.

A general reaction scheme for the formation of Schiff bases from the analogous 5-amino-1H-imidazole-4-carboxamide is as follows:

Table 1: Examples of Schiff Base Derivatives of 5-Amino-1H-imidazole-4-carboxamide

| Compound ID | Aromatic Aldehyde | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |

| 1a | Benzaldehyde | C₁₁H₁₀N₄O | 214.22 | 263 | 62 |

| 1b | p-Chlorobenzaldehyde | C₁₁H₉ClN₄O | 248.66 | 274 | 60 |

| 1c | Anisaldehyde | C₁₂H₁₂N₄O₂ | 244.25 | 258 | 65 |

| 1d | Salicylaldehyde | C₁₁H₁₀N₄O₂ | 230.22 | 281 | 58 |

| 1e | p-Tolualdehyde | C₁₂H₁₂N₄O | 228.25 | 269 | 64 |

| 1f | Pyridine-4-aldehyde | C₁₀H₉N₅O | 215.21 | 285 | 55 |

Data sourced from studies on 5-amino-1H-imidazole-4-carboxamide derivatives.

The Schiff bases derived from the amino-imidazole scaffold are valuable intermediates for the synthesis of annulated heterocyclic systems. A prominent example is the reaction of these Schiff bases with thioglycolic acid (mercaptoacetic acid) to yield thiazolidinone derivatives. This cyclization reaction adds a five-membered sulfur-containing ring to the imidazole core, significantly altering the three-dimensional shape and physicochemical properties of the molecule.

The general reaction for the synthesis of thiazolidinone derivatives is depicted below:

Table 2: Examples of Thiazolidinone Derivatives from Schiff Bases of 5-Amino-1H-imidazole-4-carboxamide

| Compound ID | Starting Schiff Base | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |

| 2a | from Benzaldehyde | C₁₃H₁₂N₄O₂S | 288.32 | 241 | 58 |

| 2b | from p-Chlorobenzaldehyde | C₁₃H₁₁ClN₄O₂S | 322.77 | 252 | 55 |

| 2c | from Anisaldehyde | C₁₄H₁₄N₄O₃S | 318.35 | 236 | 60 |

| 2d | from Salicylaldehyde | C₁₃H₁₂N₄O₃S | 304.32 | 263 | 52 |

| 2e | from p-Tolualdehyde | C₁₄H₁₄N₄O₂S | 302.35 | 248 | 59 |

| 2f | from Pyridine-4-aldehyde | C₁₂H₁₁N₅O₂S | 289.31 | 268 | 50 |

Data sourced from studies on 5-amino-1H-imidazole-4-carboxamide derivatives.

Structure-Activity Relationship (SAR) Studies on Derivative Libraries

Systematic derivatization of the this compound scaffold allows for the generation of derivative libraries, which are essential for conducting structure-activity relationship (SAR) studies. By synthesizing and evaluating a series of related compounds, researchers can identify the structural features that are critical for biological activity.

For instance, in a study on N-cyano-1H-imidazole-4-carboxamide derivatives, it was found that the nature of the substituent on the imidazole ring had a significant impact on their fungicidal activity. rsc.org The introduction of different alkyl and aryl groups allowed for the mapping of the structural requirements for potent activity against specific fungal strains. Such studies often reveal that small changes in the chemical structure can lead to substantial differences in biological effects, highlighting the importance of a comprehensive derivatization strategy. The insights gained from SAR studies are invaluable for the rational design of more potent and selective compounds.

Computational Chemistry and Mechanistic Elucidation

Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. For 4-Cyanamido-1H-imidazole-5-carboxamide, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to predict its optimized three-dimensional geometry. nih.gov These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. iucr.org

The reactivity of the molecule is explored through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. bohrium.com For imidazole (B134444) derivatives, these calculations help identify which sites are most susceptible to electrophilic or nucleophilic attack. researchgate.netnih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution across the molecule. researchgate.net In these maps, electron-rich regions (negative potential), such as those around the oxygen and nitrogen atoms, are identified as likely sites for electrophilic attack, while electron-poor regions (positive potential) around hydrogen atoms are susceptible to nucleophilic attack.

Table 1: Representative DFT-Calculated Parameters for Imidazole Derivatives Note: This table presents typical data ranges for imidazole derivatives as specific values for this compound are not publicly available. The values are based on findings for structurally similar compounds.

| Parameter | Description | Typical Calculated Value | Reference |

| C=C Bond Length | Double bond within the imidazole ring. | 1.37 - 1.39 Å | researchgate.net |

| C-N Bond Length | Single bond within the imidazole ring. | 1.33 - 1.42 Å | researchgate.net |

| C=O Bond Length | Carbonyl bond in the carboxamide group. | ~1.23 Å | mdpi.com |

| HOMO Energy | Highest Occupied Molecular Orbital energy. | -6.0 to -7.0 eV | researchgate.net |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy. | -1.0 to -2.0 eV | researchgate.net |

| HOMO-LUMO Gap | Energy difference indicating chemical stability. | 4.0 to 5.5 eV | researchgate.net |

Elucidation of Reaction Mechanisms and Transition States

Computational methods are instrumental in mapping out the pathways of chemical reactions. The primary synthesis of this compound involves the selective hydrolysis of one cyano group of a precursor, 4,5-dicyanoimidazole (B129182), in an alkaline solution. DFT calculations can elucidate the step-by-step mechanism of this transformation.

This involves modeling the reaction pathway, which typically proceeds through nucleophilic attack of a hydroxide (B78521) ion on one of the nitrile carbons, followed by a series of proton transfers and tautomerization steps to yield the final carboxamide product. Computational chemists can identify and characterize all relevant stationary points on the potential energy surface, including reactants, intermediates, transition states, and products. nih.gov

The transition state (TS) is the highest energy point along the reaction coordinate and is critical for determining the reaction rate. By calculating the activation energy (the energy difference between the reactants and the transition state), researchers can predict the feasibility and kinetics of the reaction. nih.gov For the synthesis of this compound, locating the transition states for the hydrolysis of each cyano group allows for a direct comparison of the reaction barriers. acs.org

Prediction of Regioselectivity and Stereoselectivity in Synthesis

The synthesis of this compound from 4,5-dicyanoimidazole is a clear example of a regioselective reaction, as one of two identical functional groups reacts preferentially. Computational chemistry can provide a robust explanation for this selectivity. By calculating the activation energy barriers for the hydrolysis at the C4 and C5 positions, the preferred reaction site can be identified. The pathway with the lower activation energy is kinetically favored, thus predicting the major product. nih.govacs.org This difference in reactivity often arises from subtle electronic or steric differences in the transition states leading to the two possible products.

Recent advancements have combined DFT calculations with machine learning (ML) to create predictive models for regioselectivity in various reactions, such as nucleophilic aromatic substitution (SNAr). nih.govacs.orgacs.org Such models can be trained on datasets of known reactions to rapidly and accurately predict the outcomes for new, complex substrates. acs.orgrsc.org

While stereoselectivity is less relevant in the primary synthesis of this achiral molecule, computational methods are equally powerful in predicting the stereochemical outcome of reactions where chiral centers are formed. By comparing the energies of diastereomeric transition states, the stereoisomer that is formed in excess can be predicted.

Molecular Modeling of Intermolecular Interactions

The biological and material properties of a compound are heavily influenced by its non-covalent intermolecular interactions. Molecular modeling can be used to study how this compound interacts with itself or other molecules through forces like hydrogen bonding and π-π stacking.

Hydrogen Bonding: The molecule has multiple sites capable of participating in hydrogen bonds. The amide (-CONH2) and imidazole N-H groups are potent hydrogen bond donors, while the carbonyl oxygen, the pyridine-like imidazole nitrogen, and the nitrogen of the cyano group are hydrogen bond acceptors. asu.edunih.gov Studies on similar imidazole-2-carboxamides have shown their ability to form robust hydrogen-bonding networks, which can be crucial for molecular recognition or crystal packing. researchgate.netrsc.orgnih.gov Computational modeling can quantify the strength of these bonds and predict the most stable hydrogen-bonded dimer or oligomer configurations.

π-π Stacking: The aromatic imidazole ring allows for π-π stacking interactions with other aromatic systems. DFT calculations can determine the geometry and energy of these stacked arrangements, which can be face-to-face or offset. nih.govrsc.org The presence of both electron-donating (amino) and electron-withdrawing (cyano, carboxamide) groups on the ring influences its electronic character and, consequently, the nature and strength of these stacking interactions. nih.gov

Table 2: Potential Intermolecular Interactions of this compound

| Interaction Type | Donor/Acceptor Groups Involved | Significance |

| Hydrogen Bonding | Donors: Amide N-H, Imidazole N-H Acceptors: Carbonyl O, Imidazole N, Cyanamido N | Crystal lattice formation, solubility, binding to biological targets. researchgate.net |

| π-π Stacking | Imidazole Ring ↔ Imidazole Ring | Crystal packing, formation of molecular aggregates, electronic coupling. nih.govrsc.org |

| Dipole-Dipole | Polar groups (C=O, -CN) | Influences molecular orientation and bulk material properties. researchgate.net |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a detailed molecular framework can be established.

While specific experimental NMR data for 4-Cyanamido-1H-imidazole-5-carboxamide is not extensively published, data from closely related substituted imidazole (B134444) carboxamides can provide expected chemical shift regions. For instance, in a series of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides, the carboxamide protons (CONH₂) typically appear as two distinct singlets in the ¹H NMR spectrum, often around 7.60 ppm and 7.75 ppm in DMSO-d₆. acs.org The imidazole ring proton (H-2) would be expected to resonate downfield.

For this compound, the expected ¹H NMR signals would include resonances for the imidazole N-H proton, the C-2 proton, and the two amide (NH₂) protons. The ¹³C NMR spectrum would show distinct signals for the five carbon atoms in the molecule: the two imidazole ring carbons (C-2, C-4, and C-5), the nitrile carbon (-CN), and the carbonyl carbon of the carboxamide group (-CONH₂).

Predicted NMR Data for this compound (Note: These are predicted values and actual experimental values may vary.)

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Imidazole N-H | Broad singlet | 1H | N1-H | |

| Imidazole C-H | Singlet | 1H | C2-H | |

| Amide N-H | Broad singlet | 2H | -CONH₂ |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Carbonyl | ~160-170 | C=O |

| Imidazole Ring | ~115-140 | C2, C4, C5 |

| Nitrile | ~115-120 | C≡N |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. In standard mass spectrometry, a molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of a compound.

For this compound (C₅H₄N₄O), the exact mass can be calculated. The monoisotopic mass is computed to be 136.03851076 Da. nih.gov HRMS analysis would be expected to yield a molecular ion peak corresponding to this value, confirming the elemental composition. Fragmentation patterns observed in the mass spectrum would provide further structural information, showing the loss of functional groups such as the carboxamide or cyanamido moieties.

Computed Mass Spectrometry Data

| Property | Value | Source |

| Molecular Formula | C₅H₄N₄O | nih.gov |

| Molecular Weight | 136.11 g/mol | nih.gov |

| Monoisotopic Mass | 136.038511 g/mol | vulcanchem.com |

| Exact Mass | 136.03851076 Da | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency, providing a molecular "fingerprint".

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C≡N, and C=N functional groups. Based on data for related imidazole compounds, the following peaks can be anticipated nist.govresearchgate.net:

N-H stretching: A broad band in the region of 3100-3500 cm⁻¹ corresponding to the imidazole N-H and the amide N-H groups.

C≡N stretching: A sharp, medium-intensity peak around 2230-2240 cm⁻¹ for the nitrile group.

C=O stretching: A strong, sharp absorption band around 1650-1700 cm⁻¹ for the carbonyl group of the carboxamide.

C=N and C=C stretching: Absorptions in the 1400-1600 cm⁻¹ region corresponding to the imidazole ring.

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H (stretch, imidazole & amide) | 3100 - 3500 |

| C≡N (stretch, nitrile) | 2230 - 2240 |

| C=O (stretch, amide) | 1650 - 1700 |

| C=N/C=C (stretch, imidazole ring) | 1400 - 1600 |

Chromatographic Purity and Separation Techniques (HPLC, TLC)

Chromatographic techniques are vital for assessing the purity of a compound and for its separation from reaction mixtures. Thin-layer chromatography (TLC) is a rapid, qualitative method for monitoring reaction progress, while high-performance liquid chromatography (HPLC) is a quantitative technique used to determine the purity of the final product.

Commercial suppliers of this compound often specify a purity of greater than 95%, as determined by HPLC. A typical HPLC method for related imidazole compounds might use a C18 reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer. The compound would be detected using a UV detector, as the imidazole ring system absorbs UV light.

Typical Chromatographic Conditions

| Technique | Details |

| TLC | Stationary Phase: Silica gel plate. Mobile Phase: A mixture of polar and non-polar organic solvents (e.g., ethyl acetate/hexane). Detection: UV light (254 nm). |

| HPLC | Column: C18 reversed-phase. Mobile Phase: Gradient or isocratic elution with a water/acetonitrile or water/methanol mixture. Detection: UV detector at a wavelength corresponding to the compound's λmax. |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, in the solid state.

Currently, there are no published crystal structures for this compound in the Cambridge Structural Database (CSD). If suitable single crystals could be grown, X-ray diffraction analysis would confirm the planar structure of the imidazole ring and the connectivity of the cyanamido and carboxamide substituents. It would also reveal the packing of the molecules in the crystal lattice and the nature of the intermolecular hydrogen bonds involving the N-H and C=O groups.

UV-Vis Spectroscopy for Electronic Structure Analysis

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The wavelength of maximum absorbance (λmax) is characteristic of the chromophore (the light-absorbing part of the molecule).

The imidazole ring and the conjugated cyano and carboxamide groups in this compound constitute a chromophore that is expected to absorb in the UV region. For similar imidazole-based compounds, the UV-Vis spectra typically show absorption maxima in the range of 230-330 nm. researchgate.net The exact λmax for this compound would depend on the solvent used for the measurement due to solvatochromic effects.

Applications in Advanced Organic Synthesis

Role as Versatile Building Blocks for Complex Organic Molecules

4-Cyanamido-1H-imidazole-5-carboxamide serves as a foundational building block in organic synthesis, primarily due to the reactivity of its cyano and carboxamide functionalities. These groups can undergo a variety of chemical transformations, including oxidation, reduction, and nucleophilic substitution, which allows for the elaboration of the imidazole (B134444) core into more intricate molecular architectures. The compound's planar structure and the hydrogen-bonding capabilities of its functional groups also play a crucial role in its interaction with other molecules and its utility in constructing larger assemblies.

The synthesis of this key intermediate often begins with 4,5-dicyanoimidazole (B129182), where one of the cyano groups is selectively hydrolyzed to a carboxamide in a strongly alkaline aqueous medium. This selective transformation is a critical step in producing this compound.

Furthermore, the carboxamide group can be converted into an amine through a Hofmann rearrangement, yielding 5-amino-4-cyanoimidazole. This transformation is typically carried out in a strongly alkaline aqueous solution using halogenating agents like bromine or chlorine. The resulting 5-amino-4-cyanoimidazole is a significant intermediate for further synthetic applications.

Precursors in the Synthesis of Purine (B94841) Derivatives, Nucleosides, and Nucleotides

The imidazole ring is a core component of purines, which are fundamental to all living organisms. rsc.org Consequently, imidazole derivatives like this compound and its close relatives are critical precursors in the synthesis of purine derivatives, nucleosides, and nucleotides. rsc.orgnih.govresearchgate.net The biosynthesis of purines often involves intermediates that are structurally similar to 5-aminoimidazole-4-carboxamide (B1664886). nih.gov

In synthetic chemistry, aminoimidazole carboxamide derivatives can be used to construct the purine ring system. researchgate.net For instance, the bifunctional enzyme aminoimidazole carboxamide ribonucleotide transformylase/inosine monophosphate cyclohydrolase (ATIC) catalyzes the final two steps in the de novo purine synthesis pathway. researchgate.net Synthetic analogues can mimic these biological precursors to create a variety of purine-based compounds.

The synthesis of nucleosides, the building blocks of DNA and RNA, can also utilize imidazole-based precursors. nih.govresearchgate.netnih.gov While the direct synthesis of nucleosides presents challenges, methods have been developed to create analogues with significant biological activity. For example, a series of 4'-alpha-branched thymidines have been synthesized and shown to possess antiviral properties. nih.gov The development of pyrimidine (B1678525) ring-expanded nucleoside analogues containing an imidazo[4,5-e] nih.govdiazepine nucleus further illustrates the versatility of imidazole precursors in this area. researchgate.net

Intermediates for the Preparation of Related Heterocyclic Compounds (e.g., Pyrimidines, Pyrazines)

The structural and synthetic relationship between imidazoles and other nitrogen-containing heterocycles like pyrimidines and pyrazines allows for the use of imidazole derivatives as intermediates in their synthesis. The pyrimidine ring, fused to the imidazole ring, forms the purine core, highlighting their close chemical relationship. rsc.org

While direct conversion of this compound to pyrimidines is not extensively documented, the use of cyanamide (B42294) as a building block in Biginelli-type reactions to form dihydropyrimidine (B8664642) systems is well-established. researchgate.net This suggests the potential for the cyanamido group in the target compound to participate in similar cyclization reactions to form pyrimidine rings.

The synthesis of pyrazine-2,3-dicarboxamides has been explored as an alternative to imidazole-4,5-dicarboxamides in the development of antiviral agents. This indicates that the pyrazine (B50134) ring can act as a bioisosteric replacement for the imidazole ring, and synthetic strategies can be adapted from one heterocyclic system to the other.

Ligands for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov The modular nature of MOF synthesis allows for the rational design of materials with specific properties for applications in gas storage, catalysis, and drug delivery. nih.govnih.gov Ligands containing multiple coordination sites, such as carboxyl or amine functional groups, are essential for the formation of these frameworks. nih.gov

Imidazole-based ligands are frequently used in MOF synthesis due to the coordinating ability of the nitrogen atoms in the imidazole ring and any appended functional groups. rsc.orgresearchgate.net Specifically, 4,5-imidazoledicarboxylic acid (H3IMDC) and its derivatives are of great interest because they possess six potential donor atoms (two imidazole nitrogens and four carboxylate oxygens), enabling the formation of diverse and stable MOF structures. researchgate.net

While direct use of this compound as a ligand in published MOF structures is not prominent, its structural features, including the imidazole nitrogens and the carboxamide group, make it a potential candidate for the design of new MOFs. The cyanamido group could also participate in coordination or be chemically modified to introduce additional coordinating sites.

Table 1: Examples of Imidazole-Based Ligands in MOF Synthesis

| Ligand | Metal Ion(s) | Resulting MOF Structure | Reference |

|---|---|---|---|

| 4-(1H-imidazol-4-yl)benzoic acid (4-H2IBA) | Cu(II), Cd(II), Zn(II), Co(II) | 1D chains, 2D networks, and 3D frameworks | rsc.org |

| 4,5-Imidazoledicarboxylic acid (H3IMDC) | Various | Diverse coordination polymers | researchgate.net |

Feedstocks for Agrochemical Development

The imidazole scaffold is a key component in many biologically active molecules, including those with applications in agriculture. Research has shown that derivatives of imidazole-4-carboxamide possess fungicidal properties. nih.gov

A study focused on the synthesis of novel N-cyano-1H-imidazole-4-carboxamide derivatives revealed that many of these compounds exhibit significant antifungal activity, particularly against Rhizoctonia solani, a plant pathogenic fungus. nih.gov This highlights the potential of this compound to serve as a valuable feedstock for the development of new agrochemicals. The structural modifications of the imidazole-4-carboxamide core can lead to the discovery of potent and selective fungicides. nih.gov

Table 2: Antifungal Activity of a promising N-cyano-1H-imidazole-4-carboxamide derivative

| Compound | Target Fungus | EC50 (μg/mL) | Reference |

|---|---|---|---|

| Compound 12h | Rhizoctonia solani | 2.63 |

Future Directions and Research Perspectives

Development of Green and Sustainable Synthetic Routes

The principles of green chemistry are increasingly integral to modern organic synthesis. For a foundational molecule like 4-Cyanamido-1H-imidazole-5-carboxamide, which serves as a starting material for more complex structures, the development of environmentally benign synthetic routes is a critical future objective.

Current research in the broader field of imidazole (B134444) synthesis points towards several promising green strategies:

Solvent-Free and Heterogeneous Catalysis: A significant advancement is the use of solvent-free reaction conditions with recyclable heterogeneous catalysts. For instance, a system using FeCl₃/SiO₂ has been shown to be effective for synthesizing multisubstituted imidazoles under mild conditions, eliminating the need for toxic organic solvents. nih.gov This approach offers high efficiency and easy catalyst recovery, making it an economically and environmentally sustainable option that could be adapted for the synthesis or derivatization of this compound. nih.gov

Alternative Energy Sources: Microwave-assisted synthesis has been recognized as a method to accelerate the formation of substituted imidazoles. nih.gov Future research could explore microwave-assisted routes for the selective hydrolysis of 4,5-dicyanoimidazole (B129182) or for subsequent derivatization reactions, potentially reducing reaction times and energy consumption.

Use of Greener Reagents and Solvents: The development of synthetic pathways that utilize less toxic and more readily available reagents is paramount. Cyanamides, for example, are considered attractive cyano sources due to their availability, low toxicity, and ease of handling compared to traditional metallic cyanides. researchgate.net Applying this logic, research could focus on developing routes to this compound that avoid harsh reagents and solvents.

Carbon Capture Applications: A novel area of sustainable chemistry involves using imidazole derivatives for carbon capture. acs.org Dual-functionalized ionic liquids based on imidazole have been investigated for their ability to capture CO₂ and convert it into stable carbonates. acs.org Future work could explore the potential of this compound or its derivatives in similar dual-functional systems for CO₂ capture and utilization, contributing to climate change mitigation technologies.

| Green Chemistry Approach | Potential Advantage for Imidazole Synthesis | Source |

| Heterogeneous Catalysis (e.g., FeCl₃/SiO₂) | Solvent-free conditions, catalyst recyclability, high yields. | nih.gov |

| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption. | nih.gov |

| Greener Cyanating Agents (e.g., Cyanamides) | Lower toxicity, readily available, easier handling. | researchgate.net |

| CO₂ Capture and Mineralization | Dual-functionality, conversion of waste gas into useful products. | acs.org |

Exploration of Novel Catalytic Systems for Imidazole Derivatization

Catalysis is at the heart of efficient chemical synthesis. While the synthesis of the core imidazole ring is well-established, future research will focus on novel catalytic systems to functionalize and derivatize the this compound scaffold in highly selective ways.

Key areas for exploration include:

Heterogeneous Metal Catalysts: The use of solid-supported catalysts like FeCl₃/SiO₂ is a promising avenue. nih.gov Research should extend to other recyclable catalysts for various transformations, such as C-N bond formation, C-H activation, and selective reductions or oxidations on the imidazole ring or its substituents.

Photocatalysis: Visible light-induced photocatalysis represents a modern and sustainable approach for driving chemical reactions. nih.gov For example, the photocyclization of amines to form imidazoles has been reported using a Mo-doped ZnIn₂S₄ heterogeneous photocatalyst. nih.gov This strategy could be investigated for novel cyclization or derivatization pathways involving the this compound core.

Copper-Catalyzed Reactions: Copper-catalyzed reactions are widely used in heterocyclic chemistry. The copper(I)-catalyzed click reaction, for instance, has been employed to link imidazole moieties to other pharmacophores like 1,2,3-triazoles. nih.gov Future work could explore copper-catalyzed cross-coupling reactions to introduce aryl or alkyl groups at specific positions on the imidazole ring of this compound. youtube.com

Iodine-Catalyzed Reactions: Molecular iodine has been described as a versatile and mild catalyst for the synthesis of substituted imidazoles. uminho.pt Its potential for mediating electrophilic substitution or cyclization reactions on the this compound backbone warrants further investigation.

Expanding the Scope of Rearrangement and Cyclization Reactions

Rearrangement and cyclization reactions are powerful tools for building molecular complexity from simpler precursors. For this compound, these reactions offer pathways to novel polycyclic and macrocyclic structures with unique properties.

Future research should focus on:

Intramolecular Cyclizations: The cyanamide (B42294) and carboxamide groups are prime candidates for intramolecular cyclization reactions. Depending on the reagents and conditions, these groups could react with substituents introduced at the N-1 position or with each other to form fused heterocyclic systems. A novel synthetic method for N-cyano-1H-imidazole-4-carboxamides has already been developed, indicating the feasibility of manipulating these functional groups. nih.gov

Diaza-Cope Rearrangement: Computational studies on related systems have shown that a diaza-Cope rearrangement can be a key step in the formation of imidazoles from diaminomaleonitrile (B72808) (DAMN) derivatives. nih.gov Investigating whether intermediates derived from this compound can undergo similar rearrangements could lead to unexpected and synthetically useful scaffolds. nih.gov

Multi-component Reactions: Designing one-pot reactions that combine cyclization with other transformations can rapidly generate molecular diversity. A one-pot Nazarov cyclization/oxidative rearrangement/Ritter reaction has been developed to access complex cyclopentenones. researchgate.netrsc.org Exploring analogous multi-component sequences starting from or incorporating the this compound framework could be a fruitful area of research.

| Reaction Type | Potential Outcome | Relevance | Source |

| Intramolecular Cyclization | Formation of fused bicyclic or polycyclic heterocycles. | Utilizes existing cyanamide and carboxamide functionalities. | nih.gov |

| Diaza-Cope Rearrangement | Access to novel, rearranged imidazole-based scaffolds. | A known, albeit complex, pathway in related systems. | nih.gov |

| Multi-component Reactions | Rapid construction of complex molecules in a single step. | Efficiently builds molecular diversity from the core structure. | researchgate.netrsc.org |

Advanced Computational Methods for Reaction Discovery and Optimization

Computational chemistry is an indispensable tool for modern chemical research, enabling the prediction of reaction outcomes, elucidation of mechanisms, and rational design of molecules.

Future applications in the context of this compound include:

Reaction Mechanism and Regioselectivity Studies: As demonstrated in the synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides, computational studies can reveal the energy landscape of a reaction, explaining observed regioselectivity and guiding the choice of substrates and conditions to favor a desired outcome. nih.gov Such studies would be invaluable for predicting the reactivity of the distinct nitrogen atoms and functional groups in this compound.

Catalyst Design: Computational modeling can be used to design and screen potential catalysts for specific transformations. By simulating the interaction between a substrate, catalyst, and reagents, researchers can identify catalysts with optimal activity and selectivity before committing to laboratory synthesis.

Discovery of Novel Reactions: Machine learning and AI-driven platforms can analyze vast datasets of known reactions to predict novel transformations and synthetic routes. Applying these tools to the this compound scaffold could uncover non-intuitive pathways to new and valuable derivatives.

In Silico Screening and Property Prediction: Computational tools are routinely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new molecules. nih.govmdpi.com Before synthesizing libraries of derivatives, these methods can be used to prioritize candidates with drug-like properties, saving time and resources. For example, recent computational work has been used to identify novel imidazole derivatives as potential inhibitors of the SARS-CoV-2 main protease. researchgate.net

Design of Targeted Libraries for Specific Chemical Applications

The ultimate goal of synthesizing new molecules is often to find applications, whether in medicine, materials science, or agriculture. This compound is an ideal starting point for creating targeted libraries of compounds for high-throughput screening. nih.gov

Future directions include:

Pharmacophore-Based Design: The synthesis of hybrid molecules that combine the imidazole core with other known pharmacophores is a proven strategy. nih.gov For example, linking the this compound scaffold to a 1,2,3-triazole moiety via click chemistry could generate libraries for screening against various biological targets, such as protein kinases or cancer cell lines. nih.govjchemrev.com

Target-Focused Libraries: Instead of broad, random screening, libraries can be designed with a specific biological target or family in mind. nih.gov If a particular enzyme or receptor is known to bind molecules with cyano and carboxamide groups, a library could be designed around the this compound core to explore the structure-activity relationship (SAR) in detail. This approach increases the hit rate in biological screens. nih.gov

Probes for Chemical Biology: Imidazole derivatives can be designed as fluorescent chemosensors for detecting specific ions. uminho.ptrsc.org The imidazole ring can act as a receptor for metal ions, and its electronic properties can be tuned by substituents. uminho.pt Future research could focus on modifying this compound to create "turn-on" fluorescent probes for biologically or environmentally important analytes. rsc.org

Materials Science Applications: The ability of the imidazole ring and the associated functional groups to participate in hydrogen bonding and coordinate with metal ions makes derivatives of this compound attractive candidates for the development of coordination polymers, metal-organic frameworks (MOFs), and other advanced materials. uminho.ptnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Cyanamido-1H-imidazole-5-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via multi-step pathways involving intermediates like benzo[c][1,2,5]oxadiazole derivatives. A common approach includes coupling cyanamide groups to imidazole-carboxamide backbones using reagents such as thionyl chloride (for carboxamide activation) and triethylamine (as a base). Reaction temperatures (e.g., 0–25°C) and stoichiometric ratios of cyanamide to imidazole precursors are critical for minimizing side products like unreacted intermediates or hydrolyzed byproducts . Purity ≥95% is achievable via recrystallization in ethanol or column chromatography with polar solvents (e.g., ethyl acetate/methanol mixtures) .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify the imidazole ring protons (δ 7.5–8.5 ppm) and carboxamide/cyanamido substituents (δ 165–170 ppm for carbonyls). X-ray crystallography is recommended for absolute conformation analysis, as demonstrated for structurally similar imidazole derivatives (e.g., 5-amino-1-(isopropylidene-D-ribityl)-1H-imidazole-4-carboxamide, which revealed planar geometry and hydrogen-bonding networks) . High-resolution mass spectrometry (HRMS) ensures molecular ion alignment with theoretical values (e.g., [M+H]⁺ for C₅H₆N₄O₂: 155.0567) .

Q. What is the biological relevance of this compound in metabolic pathways?

- Methodological Answer : The compound is structurally analogous to intermediates in histidine biosynthesis (e.g., 1-(5-phosphoribosyl)-5-[(5-phosphoribosylamino)methylideneamino]imidazole-4-carboxamide), which acts as a substrate for histidine biosynthetic enzymes. To study its role, employ isotopic labeling (e.g., ¹⁴C or ¹⁵N) in microbial cultures (e.g., E. coli) and track incorporation into histidine via LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

- Methodological Answer : Discrepancies often arise from variations in assay conditions. For example, conflicting enzyme inhibition results may stem from differences in buffer pH (affecting ionization of the carboxamide group) or co-solvents (e.g., DMSO vs. ethanol). Standardize assays using controlled pH buffers (e.g., Tris-HCl at pH 7.4) and validate results with dose-response curves (IC₅₀ calculations). Cross-reference data with structurally validated analogs (e.g., 5-aminoimidazole-4-carboxamide ribonucleotide) to identify structure-activity relationships .

Q. What strategies optimize regioselectivity in the synthesis of this compound derivatives?

- Methodological Answer : Regioselectivity challenges arise during functionalization of the imidazole ring. Use directed ortho-metalation (e.g., lithium diisopropylamide) to position substituents at the 4- or 5-positions. Alternatively, employ protecting groups (e.g., tert-butoxycarbonyl for the carboxamide) to block undesired sites during cyanamidation. Monitor reaction progress with TLC (silica gel, UV-active spots) and optimize via DoE (Design of Experiments) to balance temperature, catalyst load, and solvent polarity .

Q. How do impurities in this compound affect its stability in aqueous solutions?

- Methodological Answer : Residual solvents (e.g., DMF) or hydrolyzed byproducts (e.g., imidazole-5-carboxylic acid) accelerate degradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze samples via HPLC-UV (C18 column, 220 nm detection). Stabilize aqueous formulations with lyophilization or cryoprotectants (e.g., trehalose) to prevent hydrolysis. Purity ≥98% is critical for reproducible pharmacokinetic studies .

Q. What computational methods predict the electronic properties of this compound for drug design?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. These predict reactivity toward electrophiles/nucleophiles and guide modifications for enhanced binding (e.g., introducing electron-withdrawing groups at the cyanamido position). Validate predictions with molecular docking against target proteins (e.g., histidine kinases) .

Q. How can researchers address solubility limitations of this compound in in vitro assays?

- Methodological Answer : The compound’s poor aqueous solubility (logP ~0.5) necessitates co-solvents. Test DMSO-water mixtures (≤1% DMSO) or cyclodextrin-based solubilization (e.g., hydroxypropyl-β-cyclodextrin). For cell-based assays, confirm solvent biocompatibility via MTT assays and compare with negative controls. Alternative formulations include nanoemulsions or PEGylated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.